molecular formula C15H18O3 B6610584 benzyl 1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate CAS No. 2866323-29-5

benzyl 1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate

Cat. No.: B6610584
CAS No.: 2866323-29-5
M. Wt: 246.30 g/mol
InChI Key: BWJLNAAOIKPWPT-UHFFFAOYSA-N
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Description

Benzyl 1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate is a compound that belongs to the class of bicyclic structures. These structures are known for their unique three-dimensional shapes and are often used in the development of bioactive compounds. The bicyclo[2.1.1]hexane framework is particularly interesting due to its rigidity and the potential for various functionalizations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate typically involves a [2 + 2] cycloaddition reaction. This reaction is facilitated by photochemistry, where light energy is used to drive the formation of the bicyclic structure . The reaction conditions often include the use of a mercury lamp and specific glassware to ensure the proper formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and consistent production of the compound, which is essential for its use in various applications .

Chemical Reactions Analysis

Types of Reactions

Benzyl 1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .

Scientific Research Applications

Benzyl 1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of benzyl 1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate involves its interaction with specific molecular targets and pathways. The rigid structure of the bicyclo[2.1.1]hexane framework allows it to fit into specific binding sites on proteins and enzymes, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to benzyl 1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the potential for various functionalizations. This makes it a versatile building block for the development of new bioactive compounds and materials .

Properties

IUPAC Name

benzyl 1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c16-10-15-7-12(8-15)6-13(15)14(17)18-9-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJLNAAOIKPWPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C2)(C1C(=O)OCC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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